2-(4-chlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide is an organic compound with a molecular formula of C12H13ClN2OS. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a chlorophenyl group and a thiazole ring, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide typically involves the reaction of 4-chlorobenzylamine with 2-methyl-1,3-thiazole-4-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
2-(4-chlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
2-(4-chlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research has explored its potential therapeutic applications, including its use as a lead compound in drug discovery for treating various diseases.
Industry: It is utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(4-chlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide can be compared with other similar compounds, such as:
2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl-methanamine: This compound shares a similar thiazole ring structure but differs in its functional groups and overall molecular structure.
2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl-methanol: Another related compound with a hydroxyl group instead of an acetamide group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H13ClN2OS |
---|---|
Molecular Weight |
280.77 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C13H13ClN2OS/c1-9-16-12(8-18-9)7-15-13(17)6-10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3,(H,15,17) |
InChI Key |
WCQQJFYSNKXTHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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